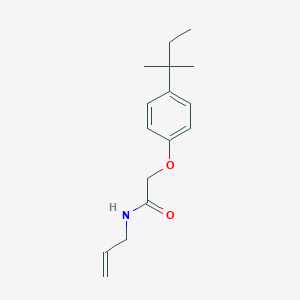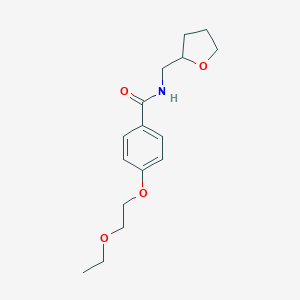![molecular formula C24H24N2O4 B268664 N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
作用機序
The mechanism of action of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 by N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide leads to a reduction in inflammation and an improvement in insulin sensitivity, making it a potential therapeutic target for the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects:
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, resulting in anti-inflammatory and analgesic effects. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been shown to improve insulin sensitivity and glucose metabolism by activating the PPARγ pathway.
実験室実験の利点と制限
One of the advantages of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is its broad range of biological activities, making it a potential therapeutic target for various diseases. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is its low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
将来の方向性
There are several future directions for the study of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide. One potential area of research is the development of novel analogs of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide with improved solubility and potency. Another area of research is the investigation of the role of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide in combination with other drugs for the treatment of cancer and metabolic disorders should be explored.
合成法
The synthesis of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide involves the reaction of N-benzyl-2-aminobenzamide with 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide.
科学的研究の応用
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models of cancer. In addition, N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide |
|---|---|
分子式 |
C24H24N2O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
N-benzyl-2-[2-(4-methoxyphenoxy)propanoylamino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-17(30-20-14-12-19(29-2)13-15-20)23(27)26-22-11-7-6-10-21(22)24(28)25-16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27) |
InChIキー |
IZGNSEJFNUZVRX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC |
正規SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)

![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)